molecular formula C8H11NO B1197344 2-Pyridinepropanol CAS No. 2859-68-9

2-Pyridinepropanol

Cat. No. B1197344
CAS RN: 2859-68-9
M. Wt: 137.18 g/mol
InChI Key: FVZXYJDGVYLMDB-UHFFFAOYSA-N
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Patent
US05134128

Procedure details

A solution of 3-(2-pyridyl)-2-propyn-1-ol (540 mg, 4.06 mmol) in ethyl acetate (15 ml) and ethanol (3 ml) was hydrogenated over 10% palladium on carbon at room temperature for 13 h. The mixture was filtered through celite and the filtrate on evaporation gave an oil, which was flash chromatographed on silica using 3% methanol/dichloromethane. Fractions with Rf of about 0.09 on evaporation gave the title alcohol as a yellow oil.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]#[C:8][CH2:9][OH:10]>C(OCC)(=O)C.C(O)C.[Pd]>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][CH2:9][OH:10]

Inputs

Step One
Name
Quantity
540 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C#CCO
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate on evaporation
CUSTOM
Type
CUSTOM
Details
gave an oil, which
CUSTOM
Type
CUSTOM
Details
chromatographed on silica using 3% methanol/dichloromethane
CUSTOM
Type
CUSTOM
Details
Fractions with Rf of about 0.09 on evaporation

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.